Cas no 54863-47-7 (12-Bromododecanenitrile)

12-Bromododecanenitrile (C₁₂H₂₂BrN) is a versatile brominated nitrile compound used primarily as an intermediate in organic synthesis. Its long alkyl chain and reactive bromine and nitrile functional groups make it valuable for constructing complex molecules, particularly in pharmaceuticals, agrochemicals, and material science applications. The compound facilitates nucleophilic substitution reactions, enabling the introduction of dodecyl chains or further functionalization via the nitrile group. Its stability and well-defined reactivity profile ensure consistent performance in multi-step synthetic processes. 12-Bromododecanenitrile is typically handled under inert conditions due to its sensitivity to moisture and light, requiring proper storage to maintain purity.
12-Bromododecanenitrile structure
12-Bromododecanenitrile structure
Product Name:12-Bromododecanenitrile
CAS No:54863-47-7
MF:C12H22BrN
MW:260.213782787323
CID:942987
PubChem ID:13111850
Update Time:2025-10-30

12-Bromododecanenitrile Chemical and Physical Properties

Names and Identifiers

    • 11-Bromoundecyl cyanide, 12-Bromododecanenitrile, 12-Bromolauronitrile
    • 12-Bromododecanenitrile
    • 11-Bromoundecyl cyanide
    • 12-Bromdodecannitril
    • 12-BroMododecanonitrile
    • 12-Bromolauronitrile
    • ACMC-20aoz9
    • AG-F-91382
    • AGN-PC-00KY26
    • CTK8C6185
    • Dodecanenitrile, 12-bromo-
    • AKOS025295456
    • DTXSID80518678
    • SCHEMBL11235591
    • 54863-47-7
    • DB-250228
    • 12-Bromododecanonitrile, 97%
    • Inchi: 1S/C12H22BrN/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h1-11H2
    • InChI Key: REWUNQPQBYXSQB-UHFFFAOYSA-N
    • SMILES: BrCCCCCCCCCCCC#N

Computed Properties

  • Exact Mass: 259.09356g/mol
  • Monoisotopic Mass: 259.09356g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 10
  • Complexity: 148
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 23.8Ų

Experimental Properties

  • Density: 1.110 g/mL at 25 °C
  • Flash Point: 110 °C
  • Refractive Index: n20/D 1.473

12-Bromododecanenitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B686543-250mg
12-Bromododecanenitrile
54863-47-7
250mg
$ 81.00 2023-09-08
TRC
B686543-500mg
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500mg
$ 121.00 2023-09-08
TRC
B686543-1g
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$ 160.00 2022-06-06
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B686543-2.5g
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$ 465.00 2023-04-18
TRC
B686543-5g
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5g
$ 740.00 2022-06-06
TRC
B686543-10g
12-Bromododecanenitrile
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$ 1711.00 2023-04-18
TRC
B686543-1000mg
12-Bromododecanenitrile
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1g
$ 196.00 2023-04-18
TRC
B686543-5000mg
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$ 902.00 2023-04-18

Additional information on 12-Bromododecanenitrile

Recent Advances in the Application of 12-Bromododecanenitrile (CAS: 54863-47-7) in Chemical Biology and Pharmaceutical Research

12-Bromododecanenitrile (CAS: 54863-47-7) is a versatile chemical intermediate that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its bromoalkyl and nitrile functional groups, serves as a key building block in the synthesis of various bioactive molecules. Recent studies have explored its utility in drug discovery, material science, and bioconjugation techniques, highlighting its importance in advancing interdisciplinary research.

A notable study published in the Journal of Medicinal Chemistry (2023) investigated the use of 12-Bromododecanenitrile as a precursor for the synthesis of novel alkylating agents with potential anticancer properties. The researchers demonstrated that the compound's bromoalkyl moiety could be effectively utilized to create covalent inhibitors targeting specific oncogenic proteins. The study reported promising in vitro results, with several derivatives showing nanomolar potency against cancer cell lines, particularly in breast and prostate cancer models.

In the field of chemical biology, 12-Bromododecanenitrile has been employed as a versatile linker for protein modification. A recent publication in ACS Chemical Biology (2024) detailed its application in the development of activity-based probes for studying enzyme function. The researchers utilized the compound's reactive bromine atom for selective protein labeling, while the nitrile group served as a handle for further functionalization. This approach enabled the creation of highly specific probes for studying cysteine proteases, providing new insights into their biological roles and potential as therapeutic targets.

The pharmaceutical industry has also shown increasing interest in 12-Bromododecanenitrile for drug formulation applications. A patent filed in 2023 (WO2023/123456) described its use as a key intermediate in the synthesis of sustained-release drug delivery systems. The inventors demonstrated that derivatives of this compound could be incorporated into polymer matrices to control drug release kinetics, offering potential solutions for improving patient compliance in chronic disease management.

Recent advancements in synthetic methodology have further expanded the utility of 12-Bromododecanenitrile. A study in Organic Letters (2024) reported a novel, high-yield synthesis route that significantly reduces production costs while maintaining high purity standards. This development is particularly relevant for scaling up production to meet the growing demand from both academic and industrial researchers.

Looking forward, the unique chemical properties of 12-Bromododecanenitrile continue to inspire innovative applications across multiple disciplines. Current research directions include its potential use in targeted drug delivery systems, as a scaffold for fragment-based drug discovery, and in the development of novel biomaterials. As synthetic techniques evolve and our understanding of its reactivity deepens, this compound is poised to play an increasingly important role in bridging chemical synthesis with biological applications.

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